4-((4-(1H-四唑-1-基)苯氧基)甲基)-2-(1-(5-乙基嘧啶-2-基)哌啶-4-基)噻唑
描述
MBX-2982 is a agonist of GPR119.1 It reduces nuclear and total protein levels of sterol regulatory element binding protein 1 (SREBP-1) in HepG2 cells and rat primary hepatocytes under high-glucose and -insulin conditions and increases phosphorylation of the inhibitory form, SREBP-1c. MBX-2982 (10 mg/kg) inhibits hepatic lipid accumulation in wild-type, but not GPR119 knockout, mice fed a high-fat diet. It also increases plasma levels of glucagon-like peptide 1 (GLP-1; ) in mice when administered at a dose of 10 mg/kg prior to, and to a greater extent following, glucose administration. MBX-2982 increases glucokinase activity in an enzyme assay with an EC50 value of 45.11 µM.
MBX-2982, also known as SAR-260093, is a potential first-in-class treatment for type 2 diabetes that targets G protein-coupled receptor 119 (GPR119), a receptor that interacts with bioactive lipids known to stimulate glucose-dependent insulin secretion. Preclinical data indicate that MBX-2982 is a potent selective orally-active GPR119 agonist that functions through a unique dual mechanism of action. First, it acts directly on the beta cell to increase insulin secretion. In addition, MBX-2982 stimulates release of the incretin GLP-1 from the gut. This dual action is unique and may offer improved glucose homeostasis over existing diabetes therapies, with potential for weight loss and improved islet health.
科学研究应用
降血糖药开发
宋等人 (2011) 的一项研究 宋等人 (2011) 强调了新型 N-(嘧啶-4-基)噻唑-2-胺衍生物作为葡萄糖激酶激活剂的合成。这些化合物,包括结构与所讨论化合物相似的衍生物,已显示出作为双作用降血糖药的潜力,既影响 GK 又影响 PPARγ。这表明该化合物在糖尿病治疗中的潜在应用。
抗真菌应用
南等人 (2011) 对类似化合物的研究 南等人 (2011) 表明对辣椒疫霉具有显着的抗真菌活性。噻唑化合物的衍生物,包括与关注化合物在结构上相关的衍生物,被合成并测试了其在控制植物病害方面的功效。
抗结核活性
在 Jeankumar 等人 (2013) 的一项研究中 Jeankumar 等人 (2013),设计并合成了乙基-4-(4-((取代苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-羧酸酯。其中,某些化合物对结核分枝杆菌表现出有希望的活性,表明在结核病治疗中的潜在应用。
抗分泌活性
结构相似的化合物,具有 1H-四唑-5-基硫代部分,由上田等人 (1991) 研究其抗分泌活性 上田等人 (1991)。该化合物对组胺诱导的胃酸分泌显示出有效性,表明其作为抗溃疡剂的潜在用途。
抗菌活性
帕特尔等人 (2012) 在他们的研究中 帕特尔等人 (2012),合成了与 1-吡啶-2-基-哌嗪相连的噻唑烷酮衍生物,对各种细菌和真菌表现出显着的抗菌活性。这突出了此类化合物在抗菌应用中的潜力。
抗癌研究
索纳尔等人 (2020) 的一项研究 索纳尔等人 (2020) 专注于合成新的噻唑化合物,评估它们对乳腺癌细胞的抗癌活性。这项研究表明该化合物在开发抗癌疗法中的潜力。
抗精神病潜力
在神经药理学领域,拉维尼亚等人 (2000) 研究了具有与所讨论化合物相似的结构元素的丁酰苯酮。这些化合物对多巴胺和血清素受体表现出亲和力,表明其作为抗精神病药物的潜在用途。
血清素激动剂的开发
Dounay 等人 (2009) 研究了氨基嘧啶衍生物,如 Dounay 等人 (2009),它们充当 5-HT(1A) 激动剂。这些化合物在为各种神经系统疾病开发新型血清素激动剂方面显示出潜力。
铜辅助环转化
Voitekhovich 等人 (2019) 的研究 Voitekhovich 等人 (2019) 探索了类似化合物与氯化铜(II) 的反应,导致了有趣的转化。这表明在化学合成和材料科学中的应用。
合成方法
Shahinshavali 等人 (2021) 对与查询化合物在结构上相关的化合物的替代合成路线提供了见解,如 Shahinshavali 等人 (2021) 所示。这对在制药中有效生产此类化合物具有影响。
属性
IUPAC Name |
2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-4-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8OS/c1-2-16-11-23-22(24-12-16)29-9-7-17(8-10-29)21-26-18(14-32-21)13-31-20-5-3-19(4-6-20)30-15-25-27-28-30/h3-6,11-12,14-15,17H,2,7-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTMKHWBOINJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC(=CS3)COC4=CC=C(C=C4)N5C=NN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146055 | |
Record name | MBX-2982 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(1H-tetrazol-1-yl)phenoxy)methyl)-2-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)thiazole | |
CAS RN |
1037792-44-1 | |
Record name | MBX-2982 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037792441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MBX-2982 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12345 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MBX-2982 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MBX-2982 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5TRY67L51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。